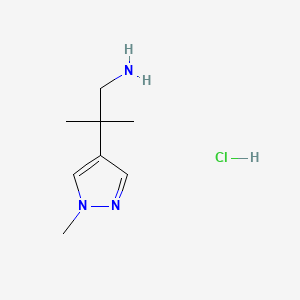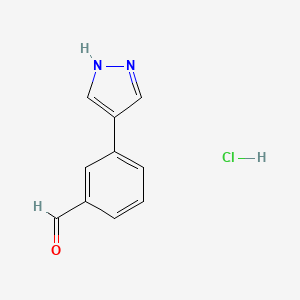
2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde is a chemical compound with the molecular formula C8H4BrF2NO4 It is a derivative of benzaldehyde, featuring bromine, difluoromethoxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-(difluoromethoxy)-6-nitrobenzaldehyde using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully monitored to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products Formed:
Oxidation: 2-Bromo-3-(difluoromethoxy)-6-nitrobenzoic acid.
Reduction: 2-Bromo-3-(difluoromethoxy)-6-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
2-Bromo-3-(difluoromethoxy)-6-iodopyridine: Similar in structure but contains an iodine atom instead of a nitro group.
2-Bromo-3-(difluoromethoxy)-6-aminobenzaldehyde: Formed by the reduction of the nitro group to an amine.
2-Bromo-3-(difluoromethoxy)-6-nitrobenzoic acid: Formed by the oxidation of the aldehyde group to a carboxylic acid.
Uniqueness: 2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns and potential applications. The difluoromethoxy group further enhances its chemical properties, making it a valuable compound in synthetic organic chemistry and various research fields.
Propriétés
Formule moléculaire |
C8H4BrF2NO4 |
|---|---|
Poids moléculaire |
296.02 g/mol |
Nom IUPAC |
2-bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde |
InChI |
InChI=1S/C8H4BrF2NO4/c9-7-4(3-13)5(12(14)15)1-2-6(7)16-8(10)11/h1-3,8H |
Clé InChI |
WALPCPXUSVJMAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])C=O)Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13463857.png)
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B13463858.png)

![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)


![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)






